Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocyclic compounds that have a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. For example, the reaction of a phenyl-substituted ketone with a thiol under acidic or basic conditions can lead to the formation of the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone
- (E)-phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone oxime
Uniqueness
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic structures. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91323-00-1 |
---|---|
Molekularformel |
C18H16OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
phenyl-(4-phenyl-3,6-dihydro-2H-thiopyran-5-yl)methanone |
InChI |
InChI=1S/C18H16OS/c19-18(15-9-5-2-6-10-15)17-13-20-12-11-16(17)14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
WAVDJDFFVDLPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.